2-Amino-1-phenylpentan-1-ol
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Overview
Description
2-Amino-1-phenylpentan-1-ol is an organic compound with the molecular formula C11H17NO. It is a synthetic compound used in various scientific experiments due to its biological properties. The compound consists of a phenyl group attached to a pentan-1-ol backbone, with an amino group at the second carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1-phenylpentan-1-ol can be synthesized through several methods. One common method involves the reaction of phenylacetonitrile with 1-bromopentane in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine. The final step involves the reduction of the nitrile group to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of the corresponding amine
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Amino-1-phenylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-1-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylpropan-1-ol: Similar structure but with a shorter carbon chain.
2-Amino-1-phenylbutan-1-ol: Similar structure but with a different carbon chain length.
2-Amino-1-phenylhexan-1-ol: Similar structure but with a longer carbon chain.
Uniqueness
2-Amino-1-phenylpentan-1-ol is unique due to its specific carbon chain length and the presence of both an amino and hydroxyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological molecules, making it valuable for various research applications .
Properties
IUPAC Name |
2-amino-1-phenylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10-11,13H,2,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCQBAFOLVIDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C1=CC=CC=C1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773794-81-3 |
Source
|
Record name | 2-amino-1-phenylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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